2,3-dichloro-N-ethylaniline
Overview
Description
2,3-Dichloro-N-ethylaniline (2,3-DCNE) is an organic compound that has been used in research applications for its unique properties. It is a derivative of aniline and is composed of two chlorine atoms and one ethyl group attached to the nitrogen atom. It is a colorless liquid at room temperature and has a molecular weight of 166.05 g/mol. 2,3-DCNE is a valuable reagent in organic synthesis and has been used in a variety of scientific applications, including drug synthesis, catalysis, and biochemistry.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is a versatile and easily recyclable oxidant . It is commonly used to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application or Experimental Procedures : DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It is also used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
- Results or Outcomes : The use of DDQ has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
- Scientific Field : Organic Chemistry
- Summary of the Application : Anilines are used in the production of a wide variety of compounds, including dyes, pharmaceuticals, and polymers . They can be synthesized from aryl halides, which can give rise to 2- and 3-substituted arynes .
- Methods of Application or Experimental Procedures : The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .
- Results or Outcomes : The synthesis of anilines allows for the production of a wide variety of useful compounds, including dyes, pharmaceuticals, and polymers .
- Scientific Field : Organic Chemistry
- Summary of the Application : “2,3-dichloro-N-ethylaniline hydrochloride” is a compound with a molecular weight of 226.53 . It is available in powder form and is typically stored at room temperature .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “2,3-dichloro-N-ethylaniline hydrochloride” are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of “2,3-dichloro-N-ethylaniline hydrochloride” are not provided in the source .
properties
IUPAC Name |
2,3-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDRDSESRROKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446796 | |
Record name | 2,3-dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-ethylaniline | |
CAS RN |
49850-15-9 | |
Record name | 2,3-dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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